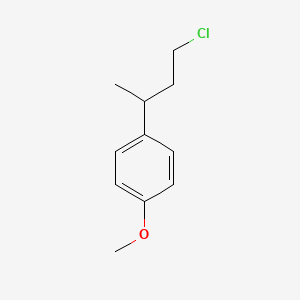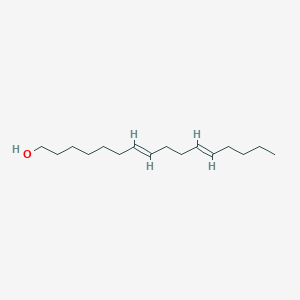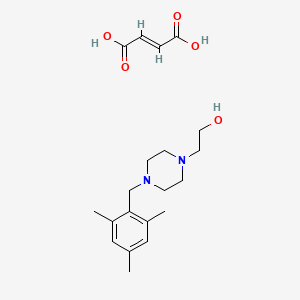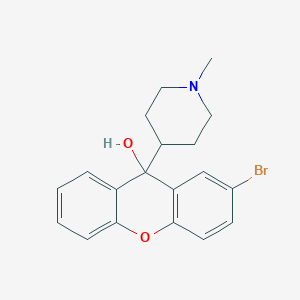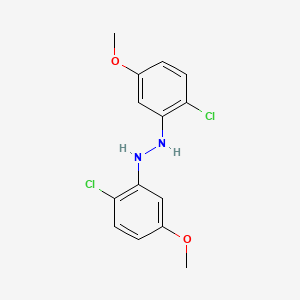
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2O2 This compound is characterized by the presence of two 2-chloro-5-methoxyphenyl groups attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine can be synthesized through the reaction of 2-chloro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves the following steps:
Condensation Reaction: 2-chloro-5-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction optimization techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine: Similar in structure but contains pyrimidine rings instead of phenyl rings.
1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
60696-78-8 |
|---|---|
Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
1,2-bis(2-chloro-5-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-19-9-3-5-11(15)13(7-9)17-18-14-8-10(20-2)4-6-12(14)16/h3-8,17-18H,1-2H3 |
InChI Key |
XAOZNDGEECOEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NNC2=C(C=CC(=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



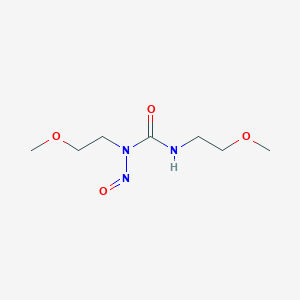
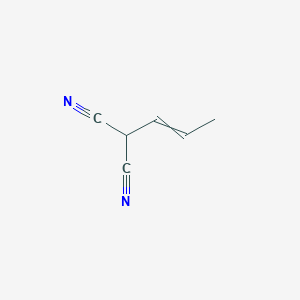

![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)


